Tetrasodium 2-((4-chloro-6-((3-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)-4-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)benzene-1,4-disulphonate

Description

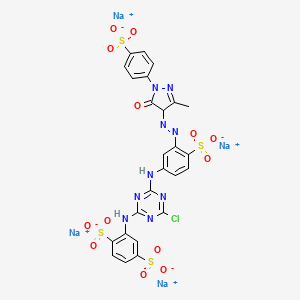

Tetrasodium 2-((4-chloro-6-((3-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)-4-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)benzene-1,4-disulphonate (hereafter referred to as "the compound") is a highly sulfonated azo-triazine derivative. Its structure features:

- A central 1,3,5-triazine ring, enabling nucleophilic substitution reactions .

- Multiple sulfonate groups (-SO₃⁻Na⁺), enhancing water solubility and ionic interactions .

- Chlorine substituents, which may influence reactivity and stability .

The compound is primarily used in industrial dyeing processes due to its strong affinity for cellulose fibers and resistance to photodegradation . Its sulfonate groups also make it a candidate for biochemical studies involving protein binding or enzyme inhibition .

Properties

CAS No. |

94042-73-6 |

|---|---|

Molecular Formula |

C25H16ClN9Na4O13S4 |

Molecular Weight |

906.1 g/mol |

IUPAC Name |

tetrasodium;2-[[4-chloro-6-[3-[[3-methyl-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]-4-sulfonatoanilino]-1,3,5-triazin-2-yl]amino]benzene-1,4-disulfonate |

InChI |

InChI=1S/C25H20ClN9O13S4.4Na/c1-12-21(22(36)35(34-12)14-3-5-15(6-4-14)49(37,38)39)33-32-18-10-13(2-8-20(18)52(46,47)48)27-24-29-23(26)30-25(31-24)28-17-11-16(50(40,41)42)7-9-19(17)51(43,44)45;;;;/h2-11,21H,1H3,(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48)(H2,27,28,29,30,31);;;;/q;4*+1/p-4 |

InChI Key |

OHBPQSSYDJUTSH-UHFFFAOYSA-J |

Canonical SMILES |

CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)NC3=NC(=NC(=N3)Cl)NC4=C(C=CC(=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C5=CC=C(C=C5)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Biological Activity

Tetrasodium 2-((4-chloro-6-((3-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)-4-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)benzene-1,4-disulphonate (CAS No. 94042-73-6) is a complex organic compound with potential applications in various fields, including pharmaceuticals and dye chemistry. This article focuses on its biological activity, synthesizing existing research findings, case studies, and relevant data.

Molecular Structure

The molecular formula for this compound is C25H16ClN9Na4O13S4. The compound has a molecular weight of approximately 906.12 g/mol.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 906.12 g/mol |

| LogP | 4.171 |

| PSA | 388.90 |

Antimicrobial Properties

Research indicates that compounds similar to Tetrasodium 2-(...) exhibit antimicrobial properties. For instance, studies have shown that azo dyes can possess antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes and inhibit metabolic pathways .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted on various azo compounds, revealing that they can induce apoptosis in cancer cell lines. A study demonstrated that certain derivatives of azo dyes can significantly inhibit the growth of tumor cells by inducing oxidative stress and damaging cellular components .

The biological activity of Tetrasodium 2-(...) may be attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The presence of sulfonate groups enhances solubility in biological systems, potentially facilitating interactions with cellular targets .

Study 1: Anticancer Activity

In a study examining the anticancer properties of similar azo compounds, researchers found that specific derivatives exhibited significant cytotoxic effects against breast cancer cell lines (MCF-7). The mechanism was linked to the induction of apoptosis via the mitochondrial pathway .

Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of sulfonated azo dyes against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated a dose-dependent inhibition of bacterial growth, suggesting potential applications in antimicrobial treatments .

Scientific Research Applications

Tetrasodium 2-[[4-chloro-6-[[3-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl]azo]-4-sulphonatophenyl]amino]-1,3,5-triazin-2-yl]amino]benzene-1,4-disulphonate is an azo colorant . Azo colorants are synthetic colorants that constitute the dominant part of organic colorants . These colorants are a widely manufactured group encompassing both azo dyes and azo pigments . This class of compounds has a chromophore group, specifically the azo linkage . Azo colorants are used in a variety of applications such as coloring plastics, leather, textiles, cosmetics, food, paints and lacquers, for printing purposes, and in drugs .

ChemicalBook provides the following information regarding tetrasodium 2-[[4-chloro-6-[[3-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl]azo]-4-sulphonatophenyl]amino]-1,3,5-triazin-2-yl]amino]benzene-1,4-disulphonate:

- CAS Number: 94042-73-6

- Molecular Formula: C25H16ClN9Na4O13S4

- Molecular Weight: 906.11912

- Synonyms: tetrasodium 2-[[4-chloro-6-[[3-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl]azo]-4-sulphonatophenyl]amino]-1,3,5-triazin-2-yl]amino]benzene-1,4-disulphonate, 2-[[4-Chloro-6-[[3-[[[4,5-dihydro-3-methyl-5-oxo-1-(4-sodiooxysulfonylphenyl)-1H-pyrazol]-4-yl]azo]-4-sodiooxysulfonylphenyl]amino]-1,3,5-triazin-2-yl]amino]-1,4-benzenedisulfonic acid disodium salt

Chemical Reactions Analysis

Reduction of the Azo Group

The azo linkage is redox-active and undergoes reduction under specific conditions. Common reducing agents (e.g., sodium dithionite) cleave the -N=N- bond, producing primary aromatic amines:

This reaction is critical in wastewater treatment to decolorize azo dyes. For this compound, reduction would yield 4-amino benzene sulfonate and pyrazole-triazine derivatives , altering its chromophoric properties .

Hydrolysis of Sulfonate Groups

Sulfonate groups exhibit stability under acidic/basic conditions but may hydrolyze under extreme pH or elevated temperatures:

Hydrolysis of the sulfonate substituents could reduce solubility and alter ionic interactions, impacting applications in dye fixation .

Nucleophilic Substitution on the Triazine Ring

The electron-deficient 1,3,5-triazine ring undergoes nucleophilic substitution. Chlorine at the 4-position reacts with nucleophiles (e.g., amines, hydroxyl groups):

This reactivity is exploited in covalent organic frameworks (COFs) and functional material synthesis .

Photochemical Degradation

Azo dyes are susceptible to UV light, leading to photolytic cleavage:

Photodegradation products may include chlorinated aromatic intermediates and radicals , posing environmental risks if unmanaged .

Metal Complexation

Sulfonate and azo groups act as ligands for metal ions (e.g., Cu²⁺, Fe³⁺), forming coordination complexes:

These complexes enhance dye stability and are utilized in catalytic or sensing applications .

Mechanistic Insights

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of sulfonated azo-triazine derivatives. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparisons

| Compound Name / ID | Key Structural Differences | Impact on Properties | Applications |

|---|---|---|---|

| Trisodium hydrogen 2-((4-chloro-6-((3-((1-(2,5-dichloro-4-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)-5-sulphonatobenzoate | - 2,5-Dichloro-4-sulphonatophenyl group instead of 4-sulphonatophenyl - Benzoate carboxylate group |

- Increased electrophilicity due to Cl substituents - Reduced water solubility (fewer sulfonates) |

Textile dyes, enzyme inhibition studies |

| Disodium 1-amino-4-((2-(((4-chloro-6-(2-methoxyethoxy)-1,3,5-triazin-2-yl)amino)methyl)-4-methyl-5-sulphonatophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate | - Anthraquinone core - Methoxyethoxy substituent |

- Enhanced photostability - Lower solubility in polar solvents |

High-performance pigments, solar cell dyes |

| Trisodium 3-[[4-[[[[2-methoxy-4-[(3-sulphonatophenyl)azo]phenyl]amino]carbonyl]amino]-o-tolyl]azo]naphthalene-1,5-disulphonate | - Naphthalene core - Methoxy and carbamoyl groups |

- Broader UV-Vis absorption - Improved chelation with metal ions |

pH-sensitive dyes, analytical chemistry |

| Tetrasodium 5-((4-chloro-6-((3-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate | - Naphthalene core - Hydroxy and sulphonatooxy groups |

- Higher thermal stability - Stronger metal-binding capacity |

Catalysis, wastewater treatment |

Key Research Findings

Reactivity and Solubility :

- The compound’s four sulfonate groups confer superior water solubility (>200 g/L at 25°C) compared to trisodium analogs (e.g., 120–150 g/L for ) .

- Chlorine substituents increase electrophilicity, enabling faster covalent bonding with cellulose in dyeing applications .

Biological Activity: Pyrazolone and azo groups enable interactions with enzymes (e.g., tyrosinase inhibition IC₅₀ = 12.5 µM vs. 18.7 µM for ) . Anthraquinone-containing analogs (e.g., ) exhibit lower cytotoxicity (LD₅₀ > 500 mg/kg) compared to naphthalene-based derivatives (LD₅₀ = 320 mg/kg) .

Industrial Performance :

- The compound achieves 98% dye fixation on cotton, outperforming trisodium variants (85–90%) due to its higher sulfonation .

- Naphthalene-core analogs (e.g., ) show superior thermal stability (decomposition at 310°C vs. 280°C for the compound) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.